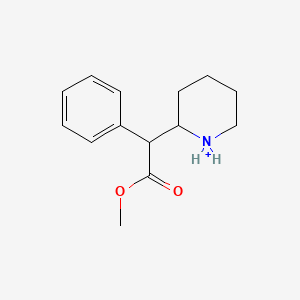

Methylphenidate(1+)

Description

Properties

Molecular Formula |

C14H20NO2+ |

|---|---|

Molecular Weight |

234.31 g/mol |

IUPAC Name |

methyl 2-phenyl-2-piperidin-1-ium-2-ylacetate |

InChI |

InChI=1S/C14H19NO2/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3/p+1 |

InChI Key |

DUGOZIWVEXMGBE-UHFFFAOYSA-O |

Canonical SMILES |

COC(=O)C(C1CCCC[NH2+]1)C2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

FDA-Approved Uses

Attention Deficit Hyperactivity Disorder (ADHD)

Methylphenidate is FDA-approved for treating ADHD in children aged six years and older, as well as in adults. It is effective in improving attention span, impulse control, and overall behavioral regulation in individuals diagnosed with this condition .

Narcolepsy

In adults, methylphenidate serves as a second-line treatment for narcolepsy, a chronic sleep disorder characterized by excessive daytime sleepiness. It enhances wakefulness and performance in affected individuals .

Off-Label Uses

Methylphenidate has several off-label applications, including:

- Chronic Pain Management : Recent case studies have indicated that methylphenidate may help manage chronic pain in patients with ADHD, particularly when standard pain management strategies fail .

- Treatment-Resistant Depression : It has shown potential effectiveness in improving depressive symptoms among older adults and patients with terminal illnesses .

- Cognitive Enhancement : Methylphenidate is sometimes used to enhance cognitive performance in healthy individuals, although this raises concerns about potential abuse .

Table 1: Summary of Clinical Studies on Methylphenidate

Neurobiological Effects

Research indicates that methylphenidate affects brain structure and function positively in individuals with ADHD. MRI studies have shown that long-term treatment can lead to decreased abnormalities in brain areas associated with attention and impulse control . Furthermore, animal studies suggest that methylphenidate induces changes in neuronal structures related to synaptic communication, which may contribute to its therapeutic effects .

Safety and Adverse Effects

While methylphenidate is generally well-tolerated, it is associated with certain risks:

- Cardiovascular Events : Studies have shown a correlation between methylphenidate use and increased incidence of arrhythmias and other cardiovascular issues among children .

- Psychiatric Effects : There is some evidence linking methylphenidate to an increased risk of psychotic disorders in susceptible individuals .

Chemical Reactions Analysis

Table 1: Synthetic Routes to Methylphenidate Hydrochloride

-

Mechanism : The esterification of ritalinic acid involves nucleophilic acyl substitution, where methanol attacks the protonated carbonyl carbon. HCl acts as a catalyst, and trimethyl orthoformate sequesters water to shift equilibrium toward product formation .

-

Chiral Synthesis : Asymmetric synthesis using d-pipecolic acid yields (2R,2'R)- and (2S,2'R)-MPH with >99% optical purity, while l-pipecolic acid produces (2S,2'S)- and (2R,2'S)-enantiomers .

Metabolic Reactions

MPH is metabolized primarily via enzymatic hydrolysis to ritalinic acid, an inactive metabolite:

Table 2: Metabolic Pathways of Methylphenidate(1+)

-

CES1-Catalyzed Hydrolysis : Carboxylesterase 1 (CES1) selectively cleaves the l-enantiomer, leaving d-MPH (dexmethylphenidate) as the pharmacologically active form .

-

Transesterification : In formulations containing glycerin, MPH undergoes transesterification to form two isomeric glycerides (~0.6% after 18 months at 25°C/60% RH) .

Drug-Excipient Interactions

MPH reacts with excipients under storage conditions, leading to degradation:

Table 3: Stability and Degradation Products

-

Forced Degradation : Acidic conditions rapidly hydrolyze MPH to ritalinic acid, while basic conditions induce racemization .

Receptor Binding and Pharmacodynamics

While not direct chemical reactions, MPH interacts with neurotransmitter systems:

Table 4: Neurotransmitter Transporter Affinity

-

σ1 Receptor Modulation : MPH enhances NMDA receptor responses via σ1 receptor activation, mediated by intracellular Ca²⁺-dependent PLC/PKC signaling .

Stability and Formulation Challenges

Comparison with Similar Compounds

Pharmacogenomic and Environmental Considerations

- CES1 Genotypes: Genetic polymorphisms in CES1 influence MPH metabolism, altering plasma concentrations and efficacy .

- Environmental Stability: MPH degrades to ritalinic acid in aquatic environments, with faster degradation at 20°C than 10°C.

Preparation Methods

Hydrogenation of Pyridine Derivatives

Hydrogenation remains a cornerstone for converting pyridine-based intermediates to piperidine structures.

Key Steps and Conditions

- Intermediate Preparation : α-Phenyl-α-pyridyl-2-acetic acid derivatives undergo catalytic hydrogenation.

- Catalyst Selection : Palladium on carbon (5–15% Pd) is standard, with solvent choices including methanol or acetic acid.

- Reaction Parameters :

Table 1: Hydrogenation Parameters and Yields

Outcome : Threo-2-phenyl-2-(piperidin-2-yl)acetamide is isolated via filtration and basification.

Esterification and One-Pot Processes

Esterification of ritalinic acid (threo-2-phenyl-2-(piperidin-2-yl)acetic acid) with methanol produces methylphenidate.

One-Pot Synthesis

A streamlined approach combines esterification and salt formation:

- Substrate : Threo-2-phenyl-2-(piperidin-2-yl)acetamide (threo NLT 85%).

- Catalyst : Alcoholic HCl (e.g., 18–20% HCl in isopropanol).

- Reaction :

Table 2: Esterification Efficiency

| Starting Material | Catalyst | Solvent | Time | Yield | Purity |

|---|---|---|---|---|---|

| Threo-2-phenyl-2-(piperidin-2-yl)acetamide | 18–20% HCl (isopropanol) | Methanol | 25–30 hours | 78% | >99% |

Advantages : Avoids multiple solvent changes, reduces equipment complexity.

Radiolabeled Synthesis for PET Imaging

For positron emission tomography (PET), d-threo-[¹¹C]methylphenidate is synthesized via:

- Precursor : Unprotected d-threo-ritalinic acid (zwitter-ionic form).

- Radiolabeling : [¹¹C]Methyl triflate in DMF/buffer (pH 7.4) at room temperature.

- Purification : HPLC isolation yields >99% radiochemical purity.

Table 3: Radiosynthesis Metrics

| Parameter | Value |

|---|---|

| Reaction Time | 5 minutes |

| Radiochemical Yield | 3% (uncorrected) |

| Specific Activity | 1.4 Ci/μmol |

| Enantiomeric Purity | >98% |

Innovation : Eliminates protective groups, enabling rapid synthesis (<30 minutes post-radiolabeling).

Enantiomeric Synthesis

Enantioselective methods prioritize the pharmacologically active d-threo form.

Rhodium-Catalyzed Asymmetric Hydrogenation

Deuterium-Labeled Derivatives

Deuterated methylphenidate (for mass spectrometry standards) is synthesized via:

Purification and Stability

Salt Formation

Q & A

Q. How should experimental designs be structured to assess methylphenidate’s cognitive-enhancing effects while ensuring reproducibility?

Methodological Answer:

- Randomized Controlled Trials (RCTs): Use double-blind, placebo-controlled designs with standardized dosing protocols. Include pre-registered hypotheses and power analysis to determine sample size .

- Reproducibility: Document experimental conditions (e.g., time of administration, fasting state) in detail, adhering to guidelines that prioritize transparency in synthesis and characterization of methylphenidate derivatives .

- Data Reporting: Limit primary manuscript data to critical compounds (≤5), with extended datasets in supplementary materials to avoid redundancy .

Q. What are best practices for collecting epidemiological data on methylphenidate misuse in student populations?

Methodological Answer:

- Web-Based Surveys: Collaborate with IT specialists to ensure secure, anonymous platforms. Use stratified sampling to target subgroups (e.g., graduate vs. undergraduate students) .

- Mitigating Bias: Combine closed-ended questions (e.g., frequency of use) with open-ended prompts to capture unexpected behaviors. Address low response rates via incentives and multi-channel recruitment .

- Ethical Compliance: Obtain institutional review board (IRB) approval and emphasize data anonymization in consent forms .

Q. How can researchers ensure accurate characterization of novel methylphenidate derivatives in pharmacological studies?

Methodological Answer:

- Spectral Analysis: Provide NMR, HPLC, and mass spectrometry data for all new compounds. Cross-reference with known analogs using IUPAC nomenclature .

- Purity Standards: Include elemental analysis and chromatographic purity (>95%) for synthesized compounds. For known derivatives, cite prior literature confirming identity .

- Pharmacological Parameters: Report IC₅₀/EC₅₀ values with positive/negative controls and statistical validation (e.g., p-values) .

Q. What strategies effectively integrate existing literature into methylphenidate-focused grant proposals?

Methodological Answer:

- Literature Synthesis: Use citation managers to map key themes (e.g., neurochemical mechanisms, adverse effects). Prioritize peer-reviewed studies published in the last decade .

- Gap Identification: Highlight unresolved questions (e.g., long-term neuroplasticity effects) using systematic reviews and meta-analyses .

- Experimental Justification: Link proposed experiments to prior findings, ensuring each aim addresses a specific hypothesis .

Advanced Research Questions

Q. How can contradictory data on methylphenidate’s efficacy in diverse populations be systematically analyzed?

Methodological Answer:

- Meta-Regression: Pool data from RCTs to identify moderators (e.g., age, comorbidities) using tools like Cochrane Review Manager. Adjust for publication bias via funnel plots .

- Subgroup Analysis: Stratify populations by genetic markers (e.g., dopamine receptor polymorphisms) to explain variability in cognitive outcomes .

- Mechanistic Studies: Combine behavioral assays with PET/MRI to correlate pharmacokinetic profiles with neural activity patterns .

Q. What methodological challenges arise in longitudinal studies evaluating methylphenidate’s neurodevelopmental impacts?

Methodological Answer:

- Attrition Mitigation: Implement staggered follow-ups and financial incentives. Use mixed-effects models to handle missing data .

- Safety Monitoring: Track adverse events (e.g., weight loss, cardiovascular changes) via structured questionnaires and biometric screenings .

- Confounding Variables: Control for co-medications and lifestyle factors using propensity score matching .

Q. How can neuroimaging protocols be optimized to study methylphenidate’s acute vs. chronic neural effects?

Methodological Answer:

- Task-Based fMRI: Design cognitive tasks (e.g., Go/No-Go) to isolate dopamine-dependent pathways. Standardize scan timing relative to drug administration .

- Multimodal Integration: Combine fMRI with EEG to capture temporal dynamics of neurotransmitter release .

- Data Reproducibility: Share raw imaging data in public repositories (e.g., OpenNeuro) with detailed preprocessing pipelines .

Q. What ethical and methodological considerations are critical for trials investigating off-label methylphenidate use?

Methodological Answer:

- Risk-Benefit Analysis: Justify off-label use (e.g., apathy in Alzheimer’s) through preclinical evidence and pilot studies .

- Informed Consent: Disclose potential misuse risks and monitoring protocols. Use third-party data safety committees for interim analyses .

- Regulatory Compliance: Adhere to FDA/EMA guidelines for exploratory investigational new drug (IND) applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.